
6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine involves selective reactions and careful control of reaction conditions. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the reactivity of bromo-trifluoromethylated compounds with primary aliphatic amines, yielding a series of highly functionalized products with controlled reaction conditions . Although not the same compound, this study provides insight into the synthetic routes that could potentially be adapted for the synthesis of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction and 2D NMR experiments. These methods allow for an unambiguous determination of the product's structure, which is crucial for understanding the properties and reactivity of the compound . The structure of the FeCl2 complex with a related tripod ligand indicates that steric hindrance and asymmetry can influence the coordination mode and geometry at the metal center .
Chemical Reactions Analysis
The reactivity of bromo and trifluoromethyl groups in the presence of other substituents can lead to various chemical reactions. For example, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid shows regioselective bromination and the ability to further functionalize the bromo indoles into amide derivatives using ultrasonic irradiation . This suggests that 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine could also undergo similar functionalization reactions, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine can be inferred from related compounds. The presence of bromo and trifluoromethyl groups is likely to influence the compound's electron distribution, reactivity, and possibly its boiling and melting points. The regioselective synthesis approach indicates that the position of these substituents is crucial for the compound's reactivity and properties . Additionally, the interaction of related ligands with metal centers and their behavior in solution, as seen in the FeCl2 complex study, can provide insights into the coordination chemistry of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine .
科学的研究の応用
Synthesis and Characterization
6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine serves as a key intermediate in the synthesis of complex organic molecules. Its applications in scientific research are diverse, ranging from the development of luminescent materials to the synthesis of organic compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline, which are characterized by their unique optical absorption, emission spectra, and thermal stability. These compounds show potential for applications in organic electronics due to their green or yellow luminescence and enhanced thermal stability, attributed to the dipolar 6H-indolo[2,3-b]quinoxaline segment (K. Thomas & Payal Tyagi, 2010).
Photoreactive Derivatives for Biological Analysis
Another research application involves the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from corresponding bromoindole derivatives. These derivatives act as mother skeletons for synthesizing various bioactive indole metabolites, useful in biological functional analysis through diazirine-based photoaffinity labels (Yuta Murai et al., 2012).
Catalysis and Organic Synthesis
The compound also finds applications in catalysis and organic synthesis. For example, palladium-catalyzed amination of aryl bromides and chlorides employs this compound, illustrating its role in facilitating aromatic C-N bond formation. This approach is pivotal in constructing complex organic molecules, highlighting the versatility of 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine in synthetic chemistry (J. Hartwig et al., 1999).
Advanced Materials Development
Research into advanced materials has also benefited from this compound, particularly in the synthesis of luminescent covalent-organic polymers (COPs). These materials show promise for detecting explosives and small organic molecules, featuring high sensitivity and selectivity for substances like picric acid and TNT at low concentrations. The synthesis of these COPs from monomers like tris(4-bromophenyl)amine using Ni-catalyzed reactions demonstrates the compound's utility in creating materials with potential security and environmental monitoring applications (Zhonghua Xiang & D. Cao, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-indol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2/c10-4-1-6(14)5-3-8(9(11,12)13)15-7(5)2-4/h1-3,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLVVNWUNCZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=C(N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


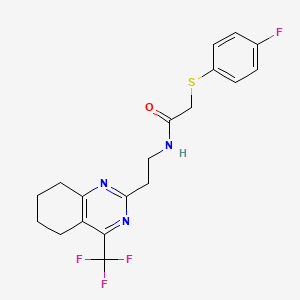
![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

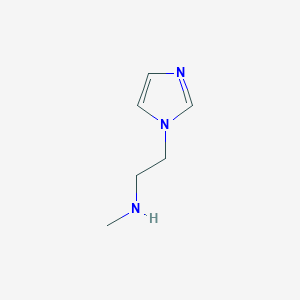
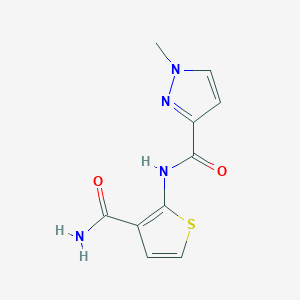
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)
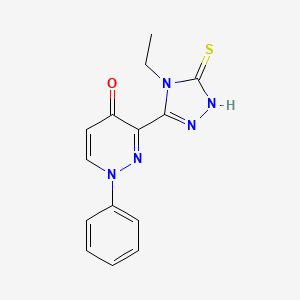
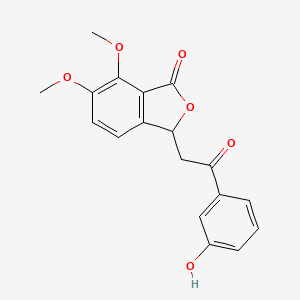
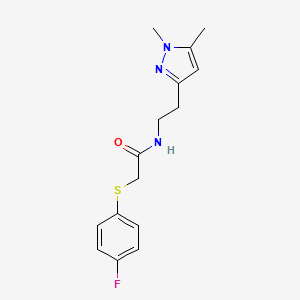
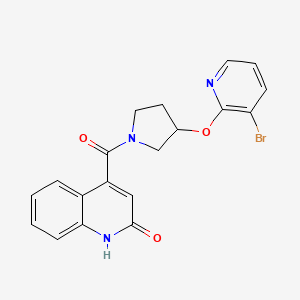
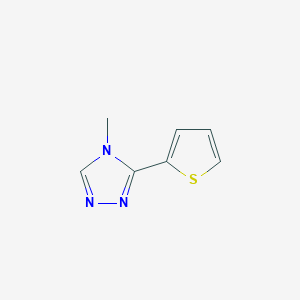
![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)